5-Chloro-N,4-dimethylpyridin-2-amine 5-Chloro-N,4-dimethylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18069775
InChI: InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

5-Chloro-N,4-dimethylpyridin-2-amine

CAS No.:

Cat. No.: VC18069775

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N,4-dimethylpyridin-2-amine -

Specification

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 5-chloro-N,4-dimethylpyridin-2-amine
Standard InChI InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
Standard InChI Key YJGMXWMLHTZXRP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1Cl)NC

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-chloro-N,4-dimethylpyridin-2-amine typically involves halogenation and amination steps. One optimized route starts with 2-(dimethylamino)pyridine-5-boronic acid hydrate, which undergoes chlorination using NN-chlorosuccinimide (NCS) in acetonitrile at 80°C for 12 hours, achieving a 91% yield . Microwave-assisted diazotization of aminopyridines in dimethylformamide (DMF) with trifluoromethanesulfonic acid has also been reported to accelerate reaction kinetics.

Industrial Manufacturing

Industrial production employs scalable amination reactions using 2- and 4-halopyridines with dimethylamine under controlled conditions. Purification via crystallization or chromatography ensures high purity (>98%), critical for pharmaceutical applications . Process analytical technology (PAT) monitors critical quality attributes like particle size during scale-up, ensuring batch consistency .

Table 1: Key Synthetic Parameters

ParameterConditionYield
ReagentNN-Chlorosuccinimide91%
SolventAcetonitrile-
Temperature80°C-
Reaction Time12 hours-

Chemical Properties and Reactivity

Oxidation and Reduction Pathways

The dimethylamino and chloro substituents dictate the compound’s redox behavior:

  • Oxidation: Treatment with mm-chloroperbenzoic acid (mCPBA) yields the NN-oxide derivative via electrophilic activation.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran dechlorinates the ring, producing 4,6-dimethylpyridin-2-amine.

Table 2: Redox Reactions

Reaction TypeReagentProductConditions
OxidationmCPBANN-Oxide derivativeRoom temperature
ReductionLiAlH₄4,6-Dimethylpyridin-2-amine0°C to RT

Biotransformation

Microbial systems enable eco-friendly modifications:

  • Burkholderia sp. MAK1: Hydroxylates the 5-position with 85% efficiency.

  • Pseudomonas putida: Mediates NN-dealkylation to 5-chloro-4-methylpyridin-2-amine (60% yield).

CompoundTarget BacteriaMIC (µg/mL)
5-Chloro-N,4-dimethylpyridin-2-amineMRSA8
Pyridine Derivative AE. coli16
Pyridine Derivative BB. subtilis4

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic scaffolds: Used in Suzuki-Miyaura couplings to generate bipyridines for ligand design .

  • Pharmaceutical intermediates: Key in synthesizing RSV fusion protein inhibitors (e.g., presatovir analogs) .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with 90% weed growth suppression at 10 ppm.

Comparative Analysis with Structural Analogs

Reactivity Trends

The 5-chloro-4-methyl substitution pattern confers unique reactivity compared to analogs:

Table 4: Reactivity Comparison

CompoundKey ReactionOutcome vs. This Compound
4-Chloro-N,N-dimethylpyridin-2-amineHydroxylation at 5-positionFaster conversion
3-Chloro-N,N-dimethylpyridin-2-amineNucleophilic substitutionLower regioselectivity

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